

# Measuring Sodium Flux Across Membranes Using ETH 157: Application Notes and Protocols

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## Compound of Interest

Compound Name: ETH 157

Cat. No.: B1223098

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## Introduction

**ETH 157**, also known as Sodium Ionophore II, is a neutral ionophore with a high selectivity for sodium ions ( $\text{Na}^+$ ). It functions as a mobile carrier, binding  $\text{Na}^+$  and facilitating its transport across lipid membranes. This property makes **ETH 157** an invaluable tool in neuroscience, cell biology, and drug discovery for studying sodium transport processes, investigating the roles of sodium gradients, and screening for modulators of sodium channels.

This document provides detailed application notes and protocols for the use of **ETH 157** in measuring sodium flux across both artificial liposomal membranes and cultured cells.

## Physicochemical Properties and Selectivity

**ETH 157** is a lipophilic molecule that spontaneously partitions into lipid bilayers. Its core function is to selectively bind a sodium ion, transport it across the membrane, and release it on the other side, a process driven by the electrochemical gradient of sodium. While highly selective for  $\text{Na}^+$ , it is crucial to understand its selectivity over other physiologically relevant cations to accurately interpret experimental data.

Table 1: Physicochemical Properties of **ETH 157**

Property	Value
Synonyms	Sodium Ionophore II
Molecular Formula	C <sub>36</sub> H <sub>32</sub> N <sub>2</sub> O <sub>4</sub>
Molecular Weight	556.65 g/mol
Appearance	White to off-white solid
Solubility	Soluble in organic solvents such as DMSO, ethanol, and chloroform. Insoluble in water.

Table 2: Ion Selectivity of **ETH 157**

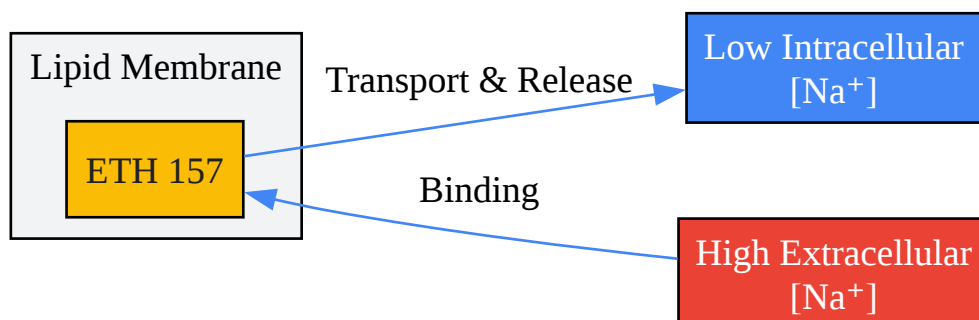
Interfering Ion (X)	Selectivity Coefficient (log K <sub>potNa,X</sub> )
Potassium (K <sup>+</sup> )	-0.4
Calcium (Ca <sup>2+</sup> )	-2.6
Magnesium (Mg <sup>2+</sup> )	-4.0

Note: Selectivity coefficients can vary slightly depending on the membrane composition and measurement conditions.

## Experimental Workflows

### Logical Relationship of **ETH 157** Action

The fundamental action of **ETH 157** is to create a pathway for sodium ions across a lipid membrane, thereby dissipating any existing sodium gradient.



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Mechanism of **ETH 157**-mediated sodium transport.

## Protocol 1: Measuring Sodium Flux in Liposomes using a Fluorescence-Based Assay

This protocol describes the use of **ETH 157** to induce sodium influx into liposomes loaded with a sodium-sensitive fluorescent dye. The rate of fluorescence increase is proportional to the rate of sodium influx.

### Materials

- Phospholipids (e.g., POPC, DOPC)
- Cholesterol
- **ETH 157** (Sodium Ionophore II)
- Sodium-sensitive fluorescent dye (e.g., CoroNa™ Green, ANG-2)
- Size-exclusion chromatography column (e.g., Sephadex G-50)
- Chloroform
- DMSO
- Sodium-free buffer (e.g., 100 mM KCl, 20 mM HEPES, pH 7.4)
- High sodium buffer (e.g., 100 mM NaCl, 20 mM HEPES, pH 7.4)
- Fluorometer

### Experimental Protocol

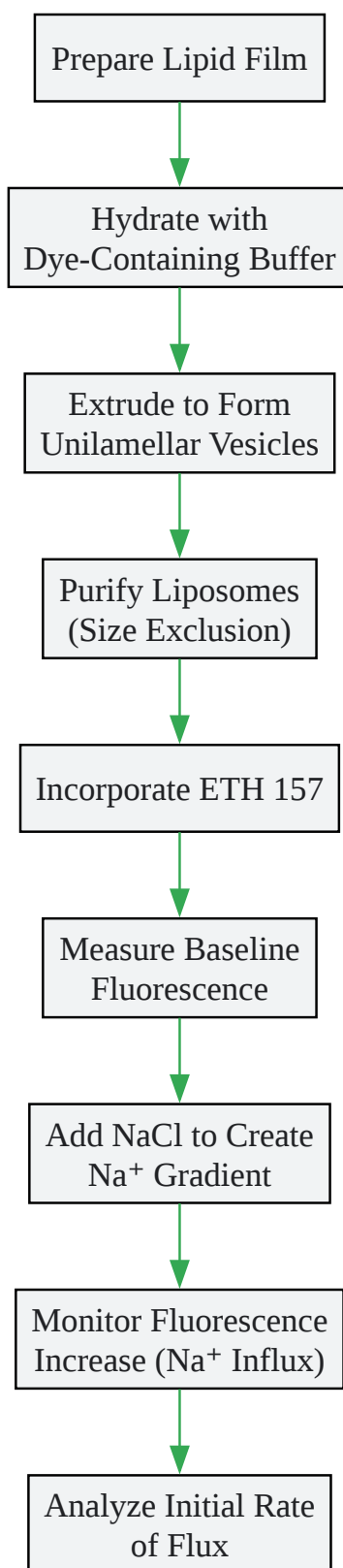
- Liposome Preparation:
  1. Dissolve lipids (e.g., POPC:cholesterol at a 7:3 molar ratio) in chloroform in a round-bottom flask.

2. Evaporate the chloroform under a stream of nitrogen gas to form a thin lipid film. Further dry the film under vacuum for at least 1 hour.
  3. Hydrate the lipid film with the sodium-free buffer containing the sodium-sensitive fluorescent dye at a suitable concentration. Vortex vigorously to form multilamellar vesicles.
  4. Subject the liposome suspension to several freeze-thaw cycles to increase encapsulation efficiency.
  5. Extrude the liposomes through a polycarbonate membrane (e.g., 100 nm pore size) to create unilamellar vesicles of a defined size.
  6. Remove the unencapsulated dye by passing the liposome suspension through a size-exclusion chromatography column pre-equilibrated with the sodium-free buffer.
- Incorporation of **ETH 157**:
    1. Prepare a stock solution of **ETH 157** in DMSO (e.g., 1-10 mM).
    2. Add a small volume of the **ETH 157** stock solution to the liposome suspension to achieve the desired final concentration (typically in the low micromolar range, e.g., 1-10  $\mu$ M). The optimal concentration should be determined empirically.
    3. Incubate the mixture for 15-30 minutes at room temperature to allow the ionophore to incorporate into the liposome membranes.
  - Sodium Flux Measurement:
    1. Place the liposome suspension containing **ETH 157** into a cuvette in the fluorometer.
    2. Record the baseline fluorescence for a short period.
    3. Initiate sodium influx by adding a small volume of the high sodium buffer to the cuvette to create a sodium gradient across the liposome membrane.
    4. Monitor the increase in fluorescence over time. The initial rate of fluorescence change is proportional to the rate of sodium influx.

## Data Analysis

The initial rate of sodium flux can be calculated from the initial slope of the fluorescence versus time plot. This can be used to compare the effects of different conditions or compounds on sodium transport.

## Workflow for Liposome-Based Sodium Flux Assay



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Workflow for measuring sodium flux in liposomes.

## Protocol 2: Measuring Sodium Flux in Cultured Cells using a Fluorescence-Based Assay

This protocol outlines a method to measure **ETH 157**-induced sodium influx in live cultured cells using a sodium-sensitive fluorescent dye.

### Materials

- Cultured cells (e.g., HEK293, HeLa, or a cell line relevant to the research)
- Cell culture medium
- Sodium-sensitive fluorescent dye, AM ester form (e.g., CoroNa™ Green AM, ANG-2 AM)
- Pluronic F-127
- DMSO
- Sodium-free buffer (e.g., 140 mM KCl, 1 mM MgCl<sub>2</sub>, 2 mM CaCl<sub>2</sub>, 10 mM HEPES, 10 mM Glucose, pH 7.4)
- High sodium buffer (e.g., 140 mM NaCl, 1 mM MgCl<sub>2</sub>, 2 mM CaCl<sub>2</sub>, 10 mM HEPES, 10 mM Glucose, pH 7.4)
- **ETH 157**
- Fluorescence plate reader or fluorescence microscope

### Experimental Protocol

- Cell Preparation:
  1. Seed cells in a black, clear-bottom 96-well plate at a density that will result in a confluent monolayer on the day of the experiment.
  2. Culture cells overnight under standard conditions (e.g., 37°C, 5% CO<sub>2</sub>).
- Dye Loading:

1. Prepare a loading solution containing the sodium-sensitive dye AM ester (typically 1-5  $\mu\text{M}$ ) and Pluronic F-127 (0.02%) in the sodium-free buffer.
  2. Remove the culture medium from the cells and wash once with the sodium-free buffer.
  3. Add the loading solution to each well and incubate for 30-60 minutes at 37°C in the dark.
  4. After incubation, wash the cells twice with the sodium-free buffer to remove excess extracellular dye.
- Sodium Flux Measurement:
    1. Prepare a working solution of **ETH 157** in the high sodium buffer at 2x the final desired concentration (e.g., if the final concentration is 5  $\mu\text{M}$ , prepare a 10  $\mu\text{M}$  solution). The optimal concentration should be determined empirically, starting in the low micromolar range.
    2. Place the plate in a fluorescence plate reader and record the baseline fluorescence.
    3. Add an equal volume of the 2x **ETH 157** working solution to the wells to initiate sodium influx.
    4. Immediately begin monitoring the fluorescence intensity over time.

## Data Analysis and Cytotoxicity Assessment

The rate of sodium influx can be determined from the initial slope of the fluorescence signal. It is crucial to perform a cytotoxicity assay (e.g., using a live/dead stain or an ATP-based assay) in parallel to ensure that the observed fluorescence changes are not due to cell death caused by high concentrations of **ETH 157**.

Table 3: Example Data for **ETH 157** Concentration Optimization



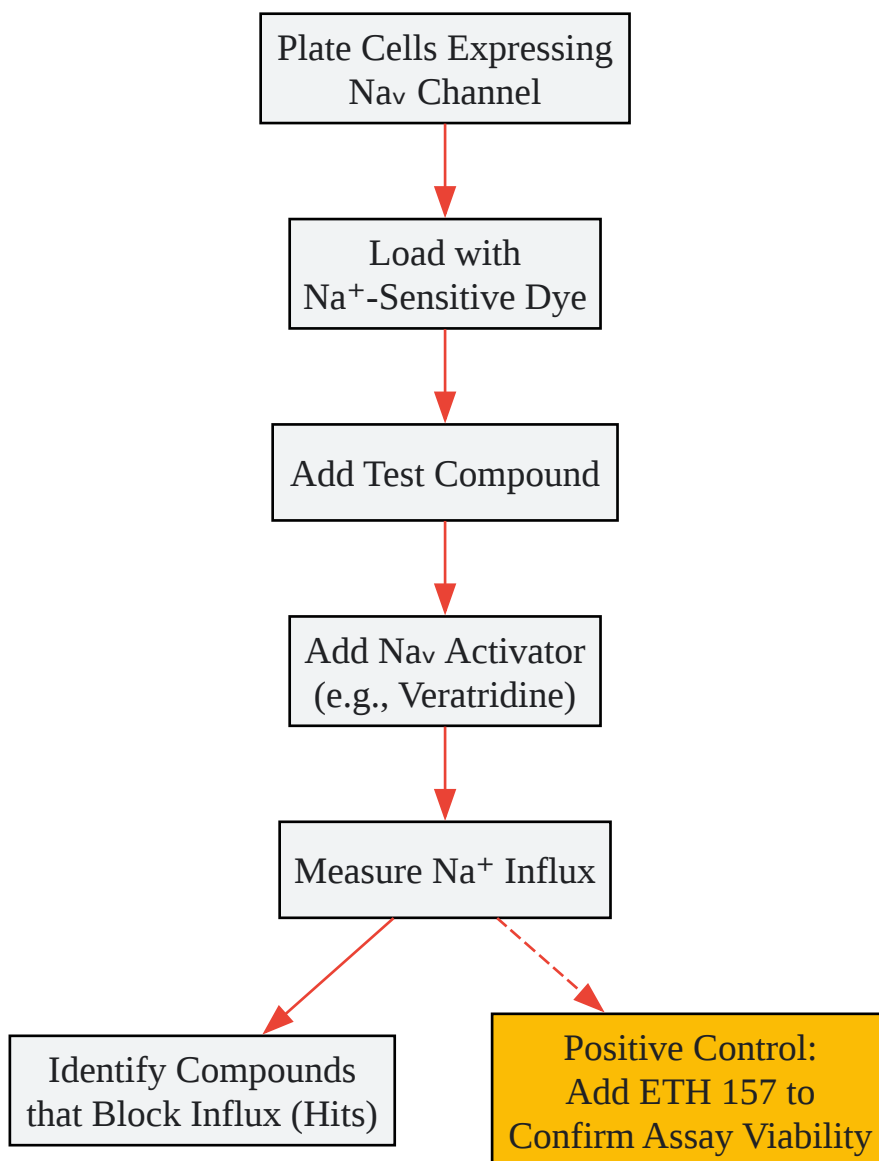
ETH 157 Conc. ( $\mu\text{M}$ )	Initial Rate of $\text{Na}^+$ Influx (RFU/s)	Cell Viability (%)
0 (Control)	5	98
1	50	95
5	250	92
10	400	85
20	410	60

RFU = Relative Fluorescence Units. Data are hypothetical and for illustrative purposes.

## Application in Drug Discovery: High-Throughput Screening (HTS) for Sodium Channel Blockers

**ETH 157** can be used as a positive control in HTS assays designed to identify inhibitors of voltage-gated sodium channels (Nav). In such assays, a Nav activator (e.g., veratridine) is used to open the channels and cause sodium influx. Test compounds are screened for their ability to block this influx. **ETH 157**, by providing an alternative pathway for sodium entry, can be used to confirm that the assay components (e.g., the fluorescent dye) are working correctly and to differentiate between compounds that block the sodium channel and those that might interfere with the detection method.

## HTS Workflow for Sodium Channel Blockers



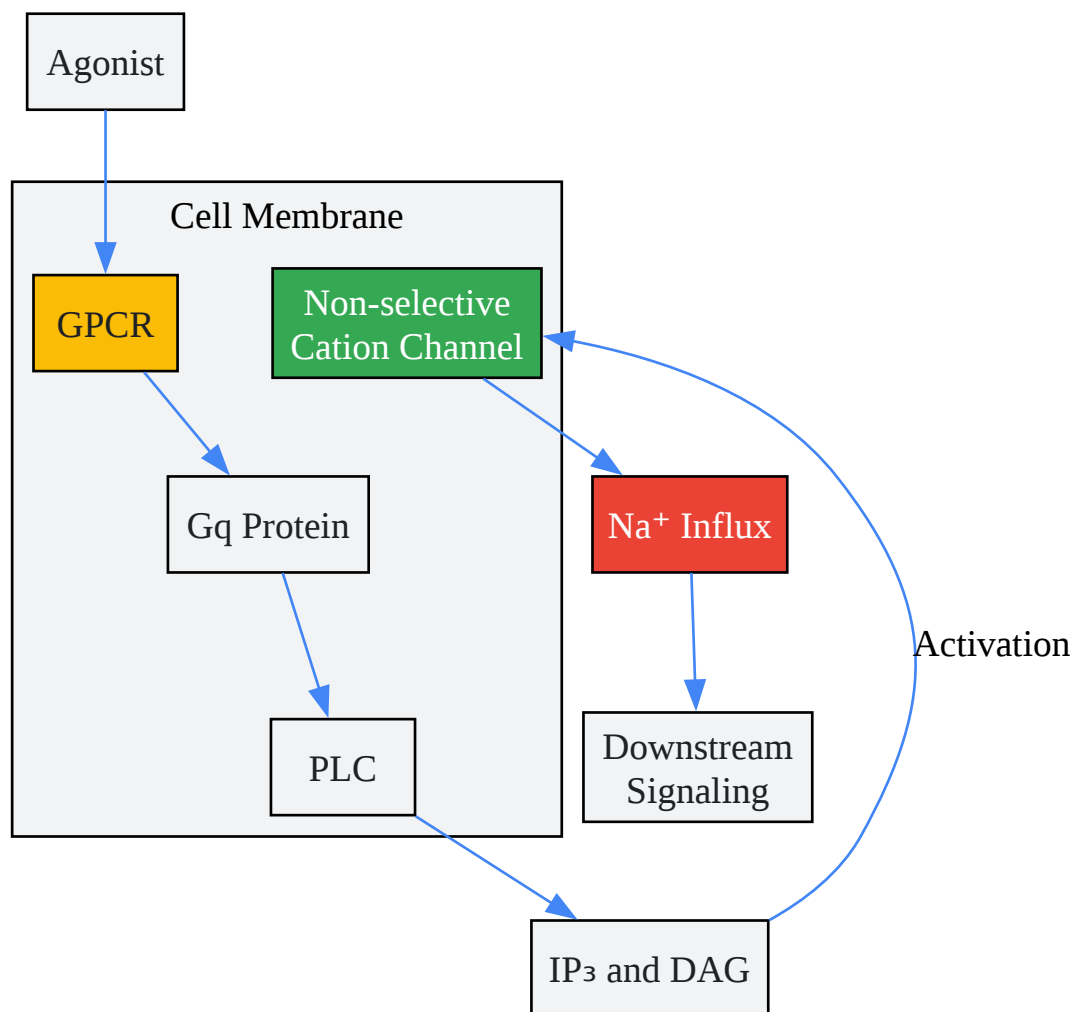
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HTS workflow for identifying sodium channel blockers.

## Signaling Pathway Context: GPCR-Mediated Sodium Influx

Certain G protein-coupled receptors (GPCRs) can modulate intracellular sodium levels. For example, activation of some G<sub>q</sub>-coupled GPCRs can lead to the opening of non-selective cation channels, resulting in sodium influx. **ETH 157** can be used in studies of such pathways to mimic or potentiate the effects of sodium influx, helping to dissect the downstream consequences of changes in intracellular sodium concentration.

## GPCR Signaling Leading to Sodium Influx



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Example of a GPCR signaling pathway leading to sodium influx.

## Conclusion

**ETH 157** is a powerful and selective tool for inducing and studying sodium flux across biological and artificial membranes. The protocols provided herein offer a starting point for researchers to design and execute experiments to investigate the multifaceted roles of sodium in cellular physiology and to aid in the discovery of new therapeutics targeting sodium channels. As with any experimental system, optimization of parameters such as ionophore concentration and incubation times will be necessary to achieve robust and reproducible results.

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